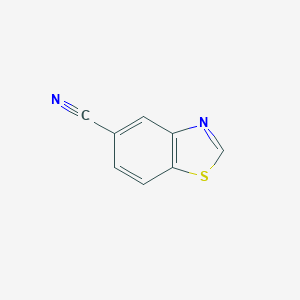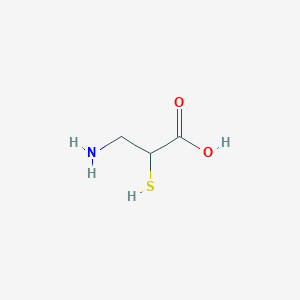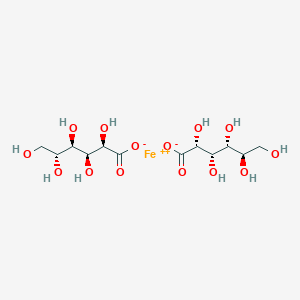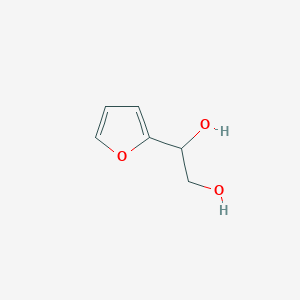
Dichloromethyltrimethylgermane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloromethyltrimethylgermane is an organogermanium compound with the chemical formula C4H10Cl2Ge. It is a colorless liquid that is primarily used as a chemical intermediate in various organic synthesis processes . This compound is known for its unique properties, which make it valuable in both research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: this compound can be synthesized through the reaction of trimethylgermanium bromide with dichloromethane in the presence of a suitable catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process includes steps such as purification and distillation to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Dichloromethyltrimethylgermane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Germanium dioxide and other oxidized germanium compounds.
Reduction: Simpler organogermanium compounds.
Substitution: Various substituted organogermanium compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Dichloromethyltrimethylgermane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Research into the biological activity of organogermanium compounds often involves this compound as a starting material.
Industry: It is used in the production of semiconductors and other electronic materials.
Mecanismo De Acción
The mechanism by which dichloromethyltrimethylgermane exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a source of germanium, which can participate in various catalytic and synthetic processes. The pathways involved include the formation of germanium-carbon bonds and the subsequent transformation of these intermediates into desired products .
Comparación Con Compuestos Similares
- Trimethylgermanium chloride
- Trimethylgermanium bromide
- Dichlorogermane
Comparison: Dichloromethyltrimethylgermane is unique due to its specific combination of chlorine and methyl groups attached to the germanium atom. This structure imparts distinct reactivity and properties compared to other organogermanium compounds. For example, trimethylgermanium chloride and trimethylgermanium bromide have different reactivity profiles due to the presence of different halogens .
Propiedades
IUPAC Name |
dichloromethyl(trimethyl)germane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10Cl2Ge/c1-7(2,3)4(5)6/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEYTDQHEXSGFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628963 |
Source


|
| Record name | (Dichloromethyl)(trimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19272-94-7 |
Source


|
| Record name | (Dichloromethyl)(trimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80628963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)











